molecular formula C19H24O9 B13862934 Deoxynivalenol 3-O-hemisuccinate CAS No. 113507-96-3

Deoxynivalenol 3-O-hemisuccinate

Cat. No.: B13862934
CAS No.: 113507-96-3
M. Wt: 396.4 g/mol
InChI Key: WJPZNYMEJSKXHL-ONXFTPPRSA-N
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Description

Deoxynivalenol 3-O-hemisuccinate is a derivative of deoxynivalenol, a mycotoxin produced by Fusarium speciesIt is known for its toxic effects on animals and humans, causing symptoms like reduced feed consumption, abdominal distress, and emesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxynivalenol 3-O-hemisuccinate is synthesized by conjugating deoxynivalenol with succinic anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process. The reaction is carried out under mild conditions to avoid degradation of the deoxynivalenol molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Deoxynivalenol 3-O-hemisuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various acetylated and hydroxylated derivatives of this compound.

Scientific Research Applications

Deoxynivalenol 3-O-hemisuccinate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Deoxynivalenol: The parent compound, known for its toxic effects and widespread occurrence in cereal grains.

    3-Acetyl-deoxynivalenol: An acetylated derivative with similar toxic properties.

    15-Acetyl-deoxynivalenol: Another acetylated derivative with distinct biological effects.

    Nivalenol: A related mycotoxin with similar structural features and toxic effects

Uniqueness

Deoxynivalenol 3-O-hemisuccinate is unique due to its modified structure, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

CAS No.

113507-96-3

Molecular Formula

C19H24O9

Molecular Weight

396.4 g/mol

IUPAC Name

4-[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C19H24O9/c1-9-5-11-18(7-20,15(25)14(9)24)17(2)6-10(16(28-11)19(17)8-26-19)27-13(23)4-3-12(21)22/h5,10-11,15-16,20,25H,3-4,6-8H2,1-2H3,(H,21,22)/t10-,11-,15-,16-,17-,18-,19+/m1/s1

InChI Key

WJPZNYMEJSKXHL-ONXFTPPRSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)CCC(=O)O)C)CO

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)CCC(=O)O)C)CO

Origin of Product

United States

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